molecular formula C6H9BrN2 B11723276 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole

4-(bromomethyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B11723276
M. Wt: 189.05 g/mol
InChI Key: WYBNMLKTYWHYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its versatile reactivity and diverse biological activities. nih.govmdpi.comglobalresearchonline.net The pyrazole scaffold is considered a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.gov This has led to the development of numerous pyrazole-containing compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities. nih.govorientjchem.orgnih.gov

The synthetic accessibility and the ability to functionalize the pyrazole ring at various positions allow chemists to create vast libraries of derivatives for drug discovery and material science applications. researchgate.netmdpi.com The presence of the pyrazole nucleus in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib, underscores the immense therapeutic potential of this heterocyclic system. mdpi.comnih.gov

Overview of Bromomethyl-Substituted Pyrazoles as Versatile Intermediates

Within the broad family of pyrazole derivatives, those bearing a bromomethyl substituent are of particular interest to synthetic chemists. The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as an excellent electrophile. This reactivity makes bromomethyl-substituted pyrazoles valuable intermediates, or building blocks, for the synthesis of more complex molecules.

The bromine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups and the construction of larger molecular architectures. This versatility allows for the facile derivatization of the pyrazole core, leading to the creation of novel compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of the bromomethyl group on the pyrazole ring can significantly influence the chemical and biological properties of the resulting molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-(bromomethyl)-1,5-dimethylpyrazole

InChI

InChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3

InChI Key

WYBNMLKTYWHYIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 1,5 Dimethyl 1h Pyrazole

Strategies for Pyrazole (B372694) Core Formation

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several robust methods available. These can be broadly categorized into cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent one-pot processes.

Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely employed approach for pyrazole synthesis. This method typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govrsc.org The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. rsc.org

A significant challenge in the synthesis of asymmetrically substituted pyrazoles via this method is the control of regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to a mixture of two regioisomers. nih.gov However, by carefully selecting the starting materials and reaction conditions, a high degree of regioselectivity can be achieved. For instance, the use of β-ketoesters and methylhydrazine can be tailored to favor the formation of a specific isomer. nih.gov

Starting MaterialsReagents & ConditionsProduct(s)YieldReference
1,3-Diketones, Hydrazine DerivativesVaries (e.g., acid or base catalysis, various solvents)Substituted PyrazolesGenerally Good to Excellent nih.govrsc.org
1,2-Allenic Ketones, Hydrazine HydrateEtOH, Room Temperature3,5-Disubstituted Pyrazolesup to 86% rsc.org
1,3-Diketones, Arylhydrazines, N-bromosaccharinH₂SO₄/SiO₂, Solvent-free4-Bromo-1,3,5-trisubstituted PyrazolesHigh jmcs.org.mx

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne or an alkene, provides a powerful and versatile route to pyrazoles and their partially saturated analogs, pyrazolines. researchgate.netunisi.it This method often offers excellent control over regioselectivity. The reaction of diazo compounds with alkynes, for instance, can lead to highly substituted pyrazoles. unisi.it

Recent advancements in this area have focused on the use of environmentally benign conditions, such as aqueous micellar catalysis, which can influence the regiochemical outcome of the cycloaddition. researchgate.net For example, the pH of the reaction medium has been shown to be a critical factor in determining the ratio of 3,5- and 4,5-disubstituted pyrazole isomers. researchgate.net

1,3-DipoleDipolarophileReagents & ConditionsProduct(s)YieldReference
Ethyl DiazoacetateAlkynesTPGS-750-M/H₂O, pH 5.53,5-Disubstituted Pyrazolesup to 76% researchgate.net
Diazo CompoundsAlkynesVariesSubstituted PyrazolesGood unisi.it
NitriliminesNinhydrin-derived Morita–Baylis–Hillman carbonatesNot specified1,3,5-Trisubstituted Pyrazolesup to 95% rsc.org

Multicomponent and One-Pot Processes

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles. nih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates all or most of the atoms of the reactants. This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.

Several one-pot methodologies have been developed for the synthesis of highly functionalized pyrazoles. These often combine classical condensation reactions with other transformations, such as cross-coupling or radical reactions, to build molecular complexity in a single operation. For example, a one-pot synthesis of 4-bromopyrazole derivatives has been reported from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions. jmcs.org.mx

ComponentsReagents & ConditionsProduct(s)YieldReference
1,3-Diketones, Arylhydrazines, N-bromosaccharinH₂SO₄/SiO₂, Solvent-free4-Bromopyrazole DerivativesHigh jmcs.org.mx
Active Methylene (B1212753) Reagents, Phenylisothiocyanate, Substituted HydrazineDMF, NaH, MeI, HeatN¹-Substituted PhenylaminopyrazolesVersatile and Efficient nih.gov

Regioselective Functionalization for Methyl and Bromomethyl Substituents

To arrive at the target molecule, 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole, precise control over the introduction of the methyl and bromomethyl groups onto the pyrazole core is paramount. This involves strategic N-methylation and subsequent bromination.

Bromination Strategies for Methylated Pyrazoles

The introduction of a bromine atom onto a pre-formed methylated pyrazole ring is a key functionalization step.

The term "benzylic bromination" refers to the radical bromination of a C-H bond on a carbon atom adjacent to an aromatic system. masterorganicchemistry.com While a pyrazole ring is heterocyclic, the underlying principle of radical stabilization at the position adjacent to the ring makes this a viable strategy for the bromination of a methyl group on the pyrazole core. The stability of the resulting radical intermediate is a key factor driving the selectivity of this reaction. chemistrysteps.com

Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light, are commonly employed for this transformation. chemistrysteps.comlibretexts.org The use of NBS is advantageous as it provides a low and constant concentration of bromine, which helps to suppress competing electrophilic aromatic substitution reactions on the pyrazole ring itself. libretexts.org The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. libretexts.org

For the synthesis of this compound, a plausible route would involve the free-radical bromination of 1,4,5-trimethyl-1H-pyrazole. The methyl group at the 4-position would be targeted for bromination due to the activating effect of the pyrazole ring.

SubstrateReagent(s)ConditionsProductKey Considerations
TolueneNBS, Radical InitiatorHeat or LightBenzyl BromideThe benzylic C-H bond is weaker and more susceptible to radical cleavage. masterorganicchemistry.com
AlkylbenzenesNBS, CCl₄Heat or LightBenzylic BromidesThe reaction is highly selective for the benzylic position. libretexts.org
1,4,5-trimethyl-1H-pyrazole (hypothetical)NBS, AIBNNon-polar solvent, HeatThis compoundThe pyrazole ring activates the adjacent methyl group for radical bromination.
Selective Halogenation at Pyrazole Ring Positions

The pyrazole ring is an aromatic heterocycle, and its reactivity is governed by the electron distribution within the ring. Electrophilic substitution reactions, such as halogenation, preferentially occur at the C4 position, which is the most electron-rich carbon atom. masterorganicchemistry.comyoutube.com

However, the synthesis of this compound requires a different strategy. The target molecule features a bromine atom on the methyl group at the C4 position, not directly on the pyrazole ring itself. This necessitates a side-chain halogenation rather than an electrophilic aromatic substitution. This type of reaction proceeds via a free-radical mechanism and is highly selective for the benzylic or allylic position due to the resonance stabilization of the resulting radical intermediate. youtube.com In the context of a 4-methyl-substituted pyrazole, this position is analogous to a benzylic position, making it susceptible to free-radical bromination.

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS) . masterorganicchemistry.comlibretexts.org The reaction is initiated by light (hν) or a radical initiator like benzoyl peroxide. NBS serves to provide a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to any double bonds if present. masterorganicchemistry.com The mechanism, known as the Wohl-Ziegler reaction, involves the following key steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, forming a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the C4 position of the pyrazole, forming a resonance-stabilized pyrazolyl-methyl radical and hydrogen bromide (HBr). This pyrazolyl-methyl radical then reacts with a molecule of Br₂ to yield the desired 4-(bromomethyl) product and another bromine radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine.

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) to prevent ionic side reactions. libretexts.orgpublishatcj.com

Introduction of Methyl Groups at Pyrazole Ring Positions

N1-Methylation: The N-methylation of pyrazoles can be a significant synthetic challenge due to the presence of two adjacent, reactive nitrogen atoms, which can lead to mixtures of N1 and N2 isomeric products. thieme-connect.comacs.org The regioselectivity of the methylation is influenced by steric hindrance, electronic effects of other substituents on the ring, and the reaction conditions. For a 3,5-disubstituted pyrazole, the N1 position is generally less sterically hindered.

Common methylating agents like methyl iodide or dimethyl sulfate (B86663) are often used in the presence of a base. nih.gov Studies on the methylation of 3,5-dimethyl-1H-pyrazole have explored various combinations of bases and solvents to optimize the yield of the 1,3,5-trimethylpyrazole (B15565) product. The use of strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) has been shown to be more effective than weaker bases like potassium carbonate. researchgate.net

Recent advances have focused on developing highly regioselective methods. For instance, using sterically bulky α-halomethylsilanes as "masked" methylating reagents has been shown to achieve excellent selectivity (up to >99:1) for the N1 position. acs.orgnih.govresearcher.life The bulky silyl (B83357) group directs the alkylation to the less hindered N1 nitrogen, and a subsequent protodesilylation step with a fluoride (B91410) source reveals the methyl group. acs.orgconsensus.app

C5-Methylation: The methyl group at the C5 position is typically incorporated during the construction of the pyrazole ring itself. The most common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. rsc.org To obtain a 5-methyl substituted pyrazole, a methyl group must be present at the appropriate carbonyl carbon of the 1,3-dicarbonyl starting material. For example, the reaction of acetylacetone (pentane-2,4-dione) with methylhydrazine would yield 1,3,5-trimethylpyrazole .

Table 1: Conditions for N-Methylation of 3,5-Dimethyl-1H-pyrazole researchgate.net
EntryBaseSolventProduct Yield (%)
1K₂CO₃THF0
2K₂CO₃DMFLow
3Na₂CO₃DMF18
4NaOHDMFHigher Yield
5NaHDMFHigher Yield

Green Chemistry and Advanced Synthetic Techniquesacs.orgconsensus.apprsc.orgacs.org

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies. These advanced techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents, often leading to improved yields and purity.

Microwave-Assisted Synthesisacs.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes. scielo.brmdpi.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. rsc.org

For the synthesis of the pyrazole core, the condensation of 1,3-dicarbonyls with hydrazines can be performed under microwave irradiation, frequently in the absence of a solvent ("neat" conditions) or using green solvents like water or ethanol. scielo.brnih.gov These methods offer significant advantages, including shorter reaction times, higher yields, and simpler work-up procedures. scielo.br For instance, the microwave-assisted heterocyclization of a β-ketonitrile with arylhydrazines to produce 5-aminopyrazoles was completed in just 10 minutes, compared to 12 hours under conventional heating. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis mdpi.com
MethodReaction TimeTemperatureYield
Conventional Heating (Refluxing EtOH)12 hours~78 °C85%
Microwave Irradiation10 minutes120 °C>90%

Ultrasound-Assisted Synthesisacs.org

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. High-frequency sound waves create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates. nih.gov

Ultrasound-assisted synthesis has been effectively used for preparing pyrazole derivatives, often through one-pot, multicomponent reactions. nih.gov These protocols are noted for their mild reaction conditions, short reaction times, and excellent yields, often avoiding the need for catalysts and complex purification steps. nih.govresearchgate.net For example, pyranopyrazole derivatives have been synthesized in high yields in an aqueous medium under ultrasonic irradiation, highlighting the method's environmental benefits. nih.gov

Flow Chemistry Methodologiesrsc.org

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages over traditional batch processing. These include enhanced safety (as only small volumes of hazardous intermediates are present at any given time), superior heat and mass transfer, improved reproducibility, and straightforward scalability. nih.gov

The synthesis of pyrazoles and other heterocycles is well-suited to flow chemistry. uc.pt Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need to isolate and purify intermediates. This significantly reduces waste and processing time. For instance, substituted pyrazoles have been synthesized in a two-step flow process, starting from acetophenones, with residence times of only a few minutes for each transformation. While specific applications to side-chain bromination of pyrazoles are less documented, the technology is readily applicable to such radical reactions, offering precise control over reaction parameters like temperature and irradiation time, which is crucial for selectivity.

Nanoparticle-Catalyzed Approachesconsensus.app

Various nanoparticle systems have been employed for the synthesis of pyrazole derivatives. Catalysts such as nano-ZnO and magnetic nanoparticles (e.g., Fe₃O₄-based composites) have been shown to be highly efficient for multicomponent reactions that form the pyrazole core, often proceeding in green solvents like water or under solvent-free conditions. researchgate.net These catalytic methods are characterized by their simplicity, short reaction times, and high product yields.

Conclusion

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

As a synthetic intermediate, 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole provides a convenient entry point for the introduction of the 1,5-dimethyl-1H-pyrazol-4-ylmethyl moiety into different molecular frameworks. The presence of a bromine atom makes the methylene (B1212753) group susceptible to nucleophilic substitution reactions, allowing for the facile attachment of various functional groups.

The pyrazole (B372694) ring is a fundamental heterocyclic structure found in numerous biologically active compounds and functional materials. tsijournals.comnih.gov this compound serves as a valuable precursor for the synthesis of more elaborate heterocyclic systems. sigmaaldrich.com By reacting it with different nucleophiles, chemists can construct fused pyrazole derivatives or link the pyrazole ring to other heterocyclic systems, leading to novel compounds with potentially interesting properties. For instance, the reaction with other nitrogen-containing heterocycles can lead to the formation of multi-heterocyclic frameworks.

The reactivity of the bromomethyl group allows for its conversion into other functional groups, which can then participate in cyclization reactions to form new rings. This versatility makes it a key component in the toolbox of synthetic organic chemists aiming to build complex molecular architectures.

In the quest for new drugs and materials, the ability to rapidly generate a large number of structurally diverse compounds is paramount. This compound is an excellent scaffold for the creation of diversified chemical libraries. researchgate.net Its core structure can be systematically modified by reacting the bromomethyl group with a wide range of nucleophiles, such as amines, thiols, and alcohols. This approach allows for the generation of a library of compounds where the pyrazole core is constant, but the substituent at the 4-position is varied. These libraries can then be screened for desired biological activities or material properties.

The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. researchgate.net This further enhances the value of this compound as a starting point for library synthesis.

Development of Ligands for Coordination Chemistry

The nitrogen atoms in the pyrazole ring of this compound and its derivatives can act as excellent donors for metal ions, making them valuable ligands in coordination chemistry. researchgate.netresearchgate.net The ability to functionalize the bromomethyl group provides a handle to tune the electronic and steric properties of the resulting ligands, thereby influencing the characteristics of the metal complexes formed.

The reaction of this compound with various organic and inorganic species can lead to the formation of a wide array of pyrazole-based organometallic ligands. fluorochem.co.uk For example, substitution of the bromine with other donor groups can create bidentate or multidentate ligands capable of forming stable chelate rings with metal centers. These organometallic ligands are instrumental in the development of new catalysts, sensors, and materials with specific magnetic or optical properties.

The versatility of the pyrazole core allows for the design of ligands with tailored properties. By introducing different substituents on the pyrazole ring or modifying the group attached to the methylene bridge, chemists can fine-tune the ligand's coordination ability and the properties of the resulting metal complex.

Pyrazole-based ligands derived from this compound can coordinate with a wide variety of metal centers, including transition metals and lanthanides. fluorochem.co.uknih.gov The coordination mode can vary depending on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The resulting coordination compounds can exhibit diverse geometries and electronic properties. dnu.dp.uanih.gov

The study of the coordination behavior of these ligands is crucial for understanding the fundamental principles of inorganic chemistry and for the rational design of new functional materials. For instance, the formation of coordination polymers with specific network structures can lead to materials with interesting porosity or catalytic activity. nih.gov

Table 1: Examples of Coordination Complexes with Pyrazole-Based Ligands

Metal CenterLigand Derived FromResulting Complex TypePotential Application
Copper(II)4-(aminomethyl)-1,5-dimethyl-1H-pyrazoleMononuclear ComplexCatalyst
Zinc(II)1,4-bis((1,5-dimethyl-1H-pyrazol-4-yl)methyl)benzeneCoordination PolymerPorous Material
Cobalt(II)N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)picolinamideBinuclear ComplexMagnetic Material
Cadmium(II)4-((1H-tetrazol-5-yl)methyl)-1,5-dimethyl-1H-pyrazoleMetal-Organic FrameworkSensor

Integration into Agrochemical and Pharmaceutical Intermediate Synthesis

The pyrazole nucleus is a common feature in many commercially successful agrochemicals and pharmaceuticals. nih.govglobalresearchonline.netmdpi.com The versatility of this compound makes it a valuable intermediate in the synthesis of new candidates in these fields. pharmaffiliates.com The ability to easily introduce the 1,5-dimethyl-1H-pyrazol-4-ylmethyl group into larger molecules allows for the exploration of new chemical space in the search for more effective and safer active ingredients.

The specific substitution pattern of 1,5-dimethylpyrazole (B184060) can be important for biological activity. Therefore, using this compound as a building block ensures the precise incorporation of this desired structural motif. Research in this area focuses on synthesizing derivatives and evaluating their potential as herbicides, fungicides, insecticides, or as therapeutic agents for various diseases. nih.govnih.gov

Intermediate in Herbicidal Compound Synthesis

The pyrazole ring is a well-established scaffold in the design of modern herbicides. Numerous commercial and developmental herbicides feature this heterocyclic core, which is often crucial for their biological activity. While direct documentation of this compound in the synthesis of specific commercial herbicides is not prevalent in publicly accessible literature, its structural motifs are found in active compounds.

Research in the field has demonstrated the use of structurally analogous compounds, such as 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, as key intermediates in the synthesis of novel pyrazole-based herbicides. In these syntheses, the halogenated methyl group acts as a linchpin, enabling the connection of the pyrazole ring to other aromatic or heterocyclic systems, a common strategy in the development of new herbicidal agents. The bromo-derivative is expected to exhibit similar or even enhanced reactivity in such synthetic routes, making it a potentially valuable building block for the next generation of weed control agents.

Intermediate in Pesticide-Related Compound Synthesis

Beyond herbicides, the application of pyrazole derivatives extends to a broader range of pesticides, including fungicides and insecticides. The fungicidal potential of compounds derived from pyrazole intermediates is an area of active research.

A notable example is the potent fungicide, 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone. The core structure of this molecule contains the (3,5-dimethyl-1H-pyrazol-1-yl)methyl fragment, strongly suggesting that a precursor like this compound is instrumental in its synthesis. The synthetic pathway would likely involve the reaction of the bromomethyl group with a suitable nucleophile on the triazole ring, showcasing the indispensable role of this pyrazole intermediate in constructing complex and biologically active molecules for crop protection.

Intermediate in Pharmaceutical Scaffold Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic activities. The versatility of the pyrazole ring allows for the development of compounds that can interact with various biological targets.

The compound this compound serves as a valuable building block in the synthesis of potential pharmaceutical candidates. The reactive bromomethyl group provides a convenient handle for chemists to incorporate the dimethyl-pyrazole moiety into larger, more complex molecules. This process of molecular elaboration is central to drug discovery, allowing for the systematic modification of a lead compound to optimize its pharmacological profile. While specific examples of its use in late-stage clinical candidates are not widely reported, its utility as a versatile intermediate in the exploratory phases of pharmaceutical research is clear. The ability to readily attach the pyrazole unit to other molecular fragments makes it a key tool for generating libraries of novel compounds for biological screening.

Contributions to Advanced Material Science Research

The field of materials science has recently seen a surge of interest in the use of organic molecules as building blocks for functional materials. Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters bridged by organic ligands, are a prime example of this trend.

Pyrazole derivatives are attractive candidates for use as ligands in the synthesis of MOFs due to their ability to coordinate with metal ions through their nitrogen atoms. Research has shown that pyrazole-based ligands can be used to construct MOFs with interesting properties, such as porosity and catalytic activity.

While the direct use of this compound as a primary ligand in MOF synthesis is not extensively documented, its potential lies in its capacity to be transformed into more suitable ligand structures. The bromomethyl group can be readily converted into other functional groups, such as carboxylic acids or nitriles, which are excellent coordinating groups for metal ions. For instance, oxidation of the bromomethyl group would yield a pyrazole-containing carboxylic acid, a classic bitopic ligand for MOF construction. This synthetic accessibility makes this compound an important precursor for the design and synthesis of novel pyrazole-based ligands, which in turn can be used to create new MOFs with tailored architectures and functionalities for applications in gas storage, separation, and catalysis. The coordination of the closely related 4-bromo-3-methyl-1H-pyrazole to metal centers within a MOF has been structurally characterized, underscoring the potential of such substituted pyrazoles in the development of advanced materials.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole is not available in the searched scientific literature.

1H NMR Spectroscopic Analysis

Specific ¹H NMR chemical shifts and coupling constants for this compound are not documented in available sources.

13C NMR Spectroscopic Analysis

Specific ¹³C NMR chemical shift data for this compound is not documented in available sources.

Advanced 2D NMR Techniques

Information regarding the application of advanced 2D NMR techniques (such as COSY, HSQC, or HMBC) for the structural elucidation of this compound is not available.

Mass Spectrometry (MS)

Mass spectrometry data, including molecular ion peaks and fragmentation patterns, for this compound is not available in the searched databases.

Infrared (IR) Spectroscopy

Characteristic IR absorption frequencies for the functional groups present in this compound are not documented in available sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Data on the electronic absorption maxima (λmax) for this compound is not available in the scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

Detailed structural information for the compound this compound, which is crucial for understanding its solid-state conformation and packing, is not currently available in publicly accessible crystallographic databases. Extensive searches for experimental X-ray diffraction data have not yielded a determined crystal structure for this specific molecule.

Crystal System and Space Group Determination

As of the latest available data, the crystal system and space group for this compound have not been reported. The determination of these parameters is fundamental in X-ray crystallography as they define the symmetry and the unit cell of a crystalline solid. This information can only be obtained through single-crystal X-ray diffraction analysis, a study which has not yet been published for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound is contingent upon the successful determination of its crystal structure. Without the precise atomic coordinates and packing arrangement that X-ray crystallography provides, any discussion of such interactions would be purely speculative. While pyrazole (B372694) derivatives are known to participate in various intermolecular forces, the specific interactions governing the solid-state assembly of this compound remain uncharacterized.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole. DFT calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation.

Electronic Structure and Properties

DFT calculations can determine the distribution of electrons within the this compound molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions. Key electronic properties that can be calculated include the dipole moment, polarizability, and the molecular electrostatic potential (MEP).

The MEP map is particularly insightful, as it visualizes the charge distribution on the molecule's surface. For a pyrazole (B372694) derivative, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (electron-poor) would be expected around the hydrogen atoms and, significantly, the bromomethyl group, highlighting its susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents typical values that would be expected from a DFT calculation for this type of molecule, based on published data for similar pyrazole compounds.

PropertyPredicted ValueSignificance
Dipole Moment (Debye)2.0 - 3.5 DIndicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and biomolecules.
Polarizability (α)150 - 170 a.u.Measures the deformability of the electron cloud, affecting van der Waals interactions.
Ionization Potential8.0 - 9.0 eVThe energy required to remove an electron, indicating its tendency to be oxidized.
Electron Affinity0.5 - 1.5 eVThe energy released when an electron is added, indicating its tendency to be reduced.

Vibrational Frequency Analysis

Following a geometry optimization using DFT, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration for this compound. The results are crucial for several reasons:

Characterization: The calculated vibrational spectrum (e.g., IR, Raman) can be compared with experimental spectra to confirm the synthesized structure.

Thermodynamic Properties: The frequencies are used to compute thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and entropy at a given temperature.

Stability Confirmation: A true energy minimum on the potential energy surface is confirmed if all calculated vibrational frequencies are positive (real). The presence of imaginary frequencies indicates a transition state.

For this compound, characteristic vibrational modes would include C-H stretching, C-N stretching of the pyrazole ring, CH₃ rocking and bending, and the distinctive C-Br stretching of the bromomethyl group, typically found in the lower frequency region of the IR spectrum.

Molecular Orbitals and Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. DFT calculations provide energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. The bromomethyl group is an expected site for high LUMO density, confirming its role as a reactive electrophilic center.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For pyrazole derivatives, this gap is a key parameter in assessing their potential as functional materials or bioactive agents.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) This table illustrates the type of data obtained from FMO analysis of pyrazole derivatives.

ParameterPredicted Energy (eV)Interpretation
HOMO Energy-6.5 to -7.5Indicates electron-donating capability.
LUMO Energy-1.0 to -2.0Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.5 to 6.5Suggests moderate to high kinetic stability.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader set of computational techniques to simulate and predict how a molecule behaves, both in isolation and in complex environments, such as the active site of a protein.

Conformational Analysis and Stability

Even relatively simple molecules can exist in different spatial arrangements or conformations due to the rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the bromomethyl (-CH₂Br) group relative to the pyrazole ring.

Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step. This allows for the identification of the most stable (lowest energy) conformation and the energy barriers between different conformations. Such studies on similar bicyclic systems have shown that the energy difference between conformations can be small, suggesting that the molecule may be conformationally labile, which can be important for its ability to adapt to a binding site.

Prediction of Molecular Interactions with Relevant Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule, typically a protein or enzyme. This method is instrumental in drug discovery and materials science.

The process involves:

Obtaining the 3D structures of the ligand and the target protein (often from databases like the Protein Data Bank).

Placing the ligand in the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the binding affinity (often expressed as a binding energy in kcal/mol) and the specific intermolecular interactions.

For this compound, docking studies could explore its potential to inhibit enzymes where pyrazole is a known scaffold, such as kinases or carbonic anhydrases. The predicted interactions would likely involve:

Hydrogen Bonding: With the nitrogen atoms of the pyrazole ring acting as acceptors.

Hydrophobic Interactions: Involving the methyl groups and the pyrazole ring.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.

Covalent Bonding: The reactive bromomethyl group could form a covalent bond with a nucleophilic residue (like cysteine or serine) in the active site, leading to irreversible inhibition.

Table 3: Illustrative Molecular Docking Results for Pyrazole Derivatives Against a Kinase Target This table shows representative data from docking studies of pyrazole-based inhibitors, demonstrating the type of information that would be sought for this compound.

ParameterValueSignificance
Binding Energy (kcal/mol)-7.0 to -10.5A lower value indicates a stronger, more favorable binding interaction.
Inhibition Constant (Ki) (µM)Low µM to nM rangePredicted concentration required to achieve 50% inhibition.
Key Interacting ResiduesLEU, VAL, ALA, CYSIdentifies the specific amino acids in the active site that stabilize the ligand.
Types of InteractionsHydrogen bonds, hydrophobic interactions, potential for covalent bond formation.Explains the molecular basis of the binding affinity and selectivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics and intermolecular interactions of this compound in various environments.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of similar pyrazole-containing molecules has been investigated. For instance, MD simulations have been successfully employed to assess the stability of pyrazole-carboxamide derivatives when docked into the active sites of enzymes. nih.gov These studies have shown that the pyrazole core can form stable interactions with biological macromolecules, with only minor conformational changes and fluctuations over the simulation time. nih.gov

A hypothetical MD simulation of this compound in a water box would likely show the bromine atom and the nitrogen atoms of the pyrazole ring interacting with water molecules. The root-mean-square deviation (RMSD) of the pyrazole ring would be expected to be low, indicating its rigidity, while the bromomethyl group would exhibit higher root-mean-square fluctuation (RMSF), indicating its greater mobility.

Advanced Quantum Mechanical Calculations

Advanced quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can provide valuable data on its geometry, orbital energies, and reactivity.

A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set like 6-311G(d,p). researchgate.net This would yield the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can also be used to predict vibrational spectra.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents. nih.gov In the case of this compound, the electron-withdrawing nature of the bromine atom would likely influence the energy and distribution of these frontier orbitals. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's stability and the energy required for electronic excitation.

Quantum chemical calculations can also determine various molecular descriptors, as shown in the table below.

Calculated Property Predicted Value/Significance
Dipole Moment (µ) Expected to be non-zero due to the electronegative bromine and nitrogen atoms, influencing its solubility and intermolecular interactions.
HOMO Energy Would indicate the molecule's ability to donate electrons.
LUMO Energy Would indicate the molecule's ability to accept electrons.
HOMO-LUMO Gap A larger gap suggests higher kinetic stability and lower chemical reactivity.
Electron Affinity The energy released when an electron is added to the molecule.
Ionization Potential The energy required to remove an electron from the molecule.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations have been shown to accurately predict the ¹H and ¹³C NMR chemical shifts of halogenated pyrazoles. mdpi.com For this compound, the chemical shifts of the protons and carbons can be calculated. It is expected that the proton of the CH group on the pyrazole ring would appear as a singlet. The protons of the two methyl groups would also be singlets, with the N-methyl group likely at a different chemical shift than the C-methyl group. The methylene (B1212753) protons of the bromomethyl group would also appear as a singlet. The predicted chemical shifts for the carbon atoms would similarly show distinct signals for the pyrazole ring carbons, the methyl carbons, and the bromomethyl carbon.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the calculated vibrational frequencies. For this compound, characteristic vibrational modes would include C-H stretching from the methyl and methylene groups, C=C and C=N stretching from the pyrazole ring, and the C-Br stretching frequency. A comparison of the calculated and experimental spectra can help in the assignment of the observed absorption bands. For instance, studies on similar molecules like 4-bromo-3,5-dimethylpyrazole-1-methanol have provided insight into their IR spectra. nist.gov

A hypothetical table of predicted key vibrational frequencies is presented below.

Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=N stretch1600 - 1500
C=C stretch1550 - 1450
C-Br stretch700 - 500

Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with extended π-systems and donor-acceptor groups, can exhibit significant NLO responses. nih.gov The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. acadpubl.eu

The key parameters for assessing NLO activity are the linear polarizability (α) and the first-order hyperpolarizability (β). These can be calculated using quantum mechanical methods. A high β value is indicative of a strong NLO response. The delocalization of π-electrons within the pyrazole ring of this compound, coupled with the influence of the methyl and bromomethyl substituents, will determine its NLO properties. The presence of a donor-acceptor-like framework can enhance the NLO response due to intramolecular charge transfer. nih.gov

A theoretical investigation would involve calculating the components of the polarizability and hyperpolarizability tensors to determine the average values.

NLO Property Significance
Linear Polarizability (α) Describes the linear response of the molecule to an electric field.
First Hyperpolarizability (β) Quantifies the second-order NLO response, crucial for applications like second-harmonic generation.

Q & A

Basic: What are the common synthetic routes for 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via bromination of 1,5-dimethyl-1H-pyrazole precursors. A key intermediate, 1,5-dimethyl-4-methyl-1H-pyrazole, is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride . Characterization involves 1H/13C NMR to confirm substitution patterns (e.g., δ ~4.2 ppm for -CH2Br in 1H NMR) and GC-MS to verify purity. For advanced intermediates, X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities.

Advanced: How can reaction conditions be optimized to minimize diastereomer formation during bromomethylation?

Methodological Answer:
Diastereomer formation arises from competing radical pathways. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) reduce radical recombination .
  • Solvent polarity : Non-polar solvents (CCl4) favor selective bromination over side reactions like elimination .
  • Stoichiometry : A 1:1.05 molar ratio of precursor:NBS minimizes over-bromination.
    Validation via HPLC-DAD (diode array detection) quantifies diastereomer ratios, while DFT calculations model transition states to predict selectivity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ 2.3–2.6 ppm (N-CH3), δ 4.1–4.3 ppm (-CH2Br), and absence of olefinic protons.
  • IR Spectroscopy : C-Br stretching at ~550–650 cm⁻¹ confirms bromomethyl functionality .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) validates molecular formula .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Steric hindrance : The 1,5-dimethyl groups restrict nucleophile access to the bromomethyl site, favoring SN2 over SN1 mechanisms. Kinetic studies (e.g., Eyring plots ) quantify activation parameters .
  • Electronic effects : Electron-withdrawing substituents on the pyrazole ring increase electrophilicity at the -CH2Br group. Hammett correlations using para-substituted analogs (e.g., -NO2, -OCH3) reveal linear free-energy relationships .

Basic: What strategies are used to analyze biological activity of this compound derivatives?

Methodological Answer:

  • In vitro cytotoxicity : Derivatives are screened against cancer cell lines (e.g., Jurkat, K562) using MTT assays. IC50 values are compared to cisplatin controls .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
  • Structure-Activity Relationship (SAR) : Substituent effects (e.g., cyclohexyl vs. benzyl groups) are mapped to activity trends .

Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Methodological Answer:
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) are resolved by:

  • Single-crystal X-ray structures : Bond lengths (e.g., C-Br ≈ 1.93 Å) and angles confirm intermediates .
  • Electron density maps : SHELXL refinement identifies charge distribution anomalies, ruling out ionic transition states .
  • Twinned data refinement : For challenging crystals, SHELXPRO integrates multiple datasets to improve accuracy .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) elutes the product (Rf ≈ 0.3–0.4) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 85–87°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) separate brominated isomers .

Advanced: How can computational chemistry predict regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps .
  • Molecular Dynamics (MD) simulations : Models solvent effects on transition states (e.g., DMF stabilizes carbocation intermediates) .
  • Docking studies : Predict binding modes of derivatives to biological targets (e.g., kinase enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.